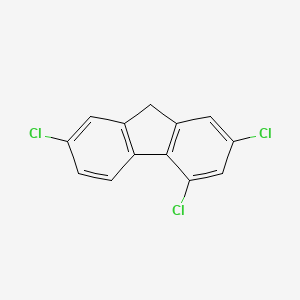

2,4,7-Trichloro-9h-fluorene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trichloro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(16)13(8)11/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDREDYHROHHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990831 | |

| Record name | 2,4,7-Trichloro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7061-81-6 | |

| Record name | NSC 73078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7-Trichloro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-Trichlorofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4,7 Trichloro 9h Fluorene

Direct Synthetic Routes to 2,4,7-Trichloro-9H-Fluorene

Direct synthetic routes to this compound are not extensively documented in publicly available literature. However, its synthesis can be logically inferred from established chlorination protocols for the fluorene (B118485) backbone. The primary approach involves the electrophilic chlorination of 9H-fluorene. The 2 and 7 positions of the fluorene ring are the most susceptible to electrophilic attack due to electronic activation. Indeed, the synthesis of 2,7-dichlorofluorene (B131596) is a well-established industrial process. quickcompany.in

Building upon this, the introduction of a third chlorine atom at the 4-position likely requires more forcing reaction conditions or a multi-step approach. A plausible synthetic strategy would involve the initial synthesis of 2,7-dichlorofluorene, followed by a subsequent regioselective chlorination. The use of a strong chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is a common method for the chlorination of aromatic compounds. quickcompany.ingoogle.com By carefully controlling the stoichiometry of the chlorinating agent and the reaction conditions (temperature and reaction time), it is theoretically possible to drive the reaction towards the formation of the trichlorinated product. The synthesis would likely proceed through the sequential chlorination of the fluorene core, with the electron-withdrawing effects of the existing chlorine atoms necessitating harsher conditions for each subsequent addition.

An alternative approach could involve the chlorination of a pre-functionalized fluorene derivative where the 4-position is activated towards electrophilic substitution, followed by the removal of the activating group. However, direct, high-yield, one-pot syntheses of this compound remain an area for further research and development.

Methodological Approaches for the Synthesis of Related Chlorinated Fluorene Derivatives

The synthesis of a variety of chlorinated fluorene derivatives provides insight into the chemical behavior of the fluorene nucleus and offers alternative pathways to complex substituted systems.

Regioselective Chlorination and Functionalization Techniques

The regioselective introduction of chlorine atoms onto the fluorene skeleton is crucial for the synthesis of specific isomers. The directing effects of existing substituents play a significant role in determining the position of subsequent chlorination. For instance, Friedel-Crafts acylation of fluorene derivatives has been shown to be highly dependent on the nature and position of existing substituents, which in turn influences the substitution pattern of subsequent reactions. rsc.org

Modern synthetic methods, such as directed ortho-metalation (DoM), offer precise control over the regioselectivity of functionalization. For example, a highly regioselective ortho-functionalization of 7-bromofluorene-2-carbaldehydes at the C3 position has been achieved using TMPMgCl·LiCl. nih.govresearchgate.net This strategy allows for the introduction of a variety of electrophiles at a specific position, which could then be followed by chlorination or other transformations.

Furthermore, the choice of chlorinating agent can influence the regioselectivity. Reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst can provide different selectivity compared to harsher reagents like sulfuryl chloride. researchgate.net The synthesis of 2,7-dichlorofluorene has been successfully achieved with high yield using sulfuryl chloride in glacial acetic acid with an iron trichloride (B1173362) catalyst. google.com This method could potentially be fine-tuned to favor the formation of other chlorinated isomers by modifying the reaction conditions or the catalytic system.

A patent describes the preparation of 2,7-dichloro-4-epoxyethane from 2,7-dichlorofluorene, which first undergoes a Friedel-Crafts reaction with bromoacetyl bromide or chloride to introduce a functional group at the 4-position. google.com This demonstrates a strategy of functionalizing a pre-chlorinated core at a specific position.

Derivatization Strategies for 2,4,7-Trisubstituted Fluorene Systems

The presence of three chlorine atoms on the fluorene ring, along with the reactive 9-position, makes this compound a versatile platform for creating a wide range of derivatives.

Alkylation and Arylation at the Fluorene 9-Position

The protons at the 9-position of the fluorene ring are acidic and can be readily removed by a base to form a fluorenyl anion. This nucleophilic anion can then react with various electrophiles, such as alkyl or aryl halides, in SN2 reactions to introduce substituents at the 9-position. This is a fundamental and widely used strategy for the derivatization of fluorenes.

The synthesis of 9,9-dialkyl-2,4,7-trisubstituted fluorenes has been reported, showcasing the feasibility of introducing two alkyl groups at the 9-position of a polysubstituted fluorene. nih.gov Although this example does not use a trichloro-substituted fluorene, the principle of deprotonation followed by alkylation is directly applicable. The reaction typically involves a strong base, such as sodium hydride or an organolithium reagent, to generate the fluorenyl anion, followed by the addition of an alkyl halide. The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, while starting from fluorenone, highlights the utility of the 9-position for creating more complex structures. google.com

| Starting Material | Reagents | Product |

| 2,4,7-Tris(bromomethyl)-9,9-diethyl-9H-fluorene | 1. tert-Butyl (2-amino-4,6-dimethylpyridin-1-yl)carbamate, K₂CO₃, MeCN, reflux; 2. TFA, CH₂Cl₂ | 2,4,7-Tris[((2-amino-4,6-dimethylpyridin-1-yl)carbamoyl)methyl]-9,9-diethyl-9H-fluorene |

| 9,9-Diethylfluorene-2,4,7-tricarbaldehyde | 2-Amino-4,6-dimethylpyridine, CH₂Cl₂, reflux, then NaBH₄, MeOH | 2,4,7-Tris[(4,6-dimethylpyridin-2-yl)aminomethyl]-9,9-diethylfluorene |

Introduction of Diverse Functional Moieties via Coupling Reactions

The chlorine atoms on the aromatic rings of this compound are suitable handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of functional groups.

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for this purpose. youtube.com In a typical Suzuki-Miyaura reaction, an aryl halide (in this case, the chlorinated fluorene) is coupled with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of aryl, heteroaryl, or vinyl groups at the 2, 4, and 7-positions. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve selective or sequential couplings at the different chlorine positions, leading to highly complex and unsymmetrically substituted fluorene derivatives.

While specific examples of Suzuki-Miyaura reactions on this compound are not detailed in the provided search results, the general applicability of this reaction to aryl chlorides is well-established. researchgate.net This methodology provides a clear and powerful strategy for the derivatization of the 2,4,7-trichlorofluorene core.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product |

| Suzuki-Miyaura | Aryl Chloride, Arylboronic Acid | Pd catalyst, base | Biaryl Compound |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd catalyst, base | Arylamine |

Multi-component Reactions and Annulation Pathways Utilizing Fluorene Precursors

Extensive literature searches did not yield specific examples of multi-component reactions or annulation pathways that utilize this compound as a direct precursor. Scientific research available in the public domain primarily focuses on other derivatives of fluorene for such synthetic transformations.

General methodologies for multi-component reactions (MCRs) involving the broader class of fluorene compounds often utilize functional groups at the C9 position or more reactive substituents at the 2 and 7 positions. researchgate.net For instance, isocyanide-based MCRs have been demonstrated with 9-isocyanofluorene, leading to diverse and complex molecular scaffolds. researchgate.net However, the specific application of these methods to the 2,4,7-trichloro substituted fluorene core has not been reported.

Similarly, annulation reactions, which involve the formation of a new ring fused to the original molecule, have been explored for various fluorene derivatives to construct polycyclic aromatic systems. mdpi.com These reactions typically proceed through intermediates that are not readily accessible from the comparatively inert C-Cl bonds of this compound under standard annulation conditions.

While halogenated aromatic compounds are valuable precursors in cross-coupling reactions, their direct use in multi-component and annulation reactions leading to fused ring systems is less common without prior functionalization. The chloro-substituents on the fluorene ring would likely require conversion to more reactive groups, such as boronic acids or organometallic species, to facilitate participation in such complex transformations. However, studies detailing these specific subsequent reactions for this compound are not available in the reviewed literature.

Therefore, the application of multi-component reactions and annulation pathways to this compound remains an unexplored area of research. The electronic and steric properties imparted by the three chlorine atoms may present unique challenges and opportunities for the development of novel synthetic methodologies.

Advanced Characterization and Structural Elucidation of 2,4,7 Trichloro 9h Fluorene and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the structural intricacies of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), offer a wealth of information regarding connectivity, functional groups, electronic transitions, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) for Structural Confirmation and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of fluorene (B118485), distinct signals are observed for the aromatic and methylene (B1212753) protons. For instance, in a CDCl₃ solvent, the aromatic protons typically appear as multiplets in the range of δ 7.2-7.8 ppm, while the methylene protons (H-9) show a characteristic singlet around δ 3.8 ppm. chemicalbook.com The substitution pattern in 2,4,7-Trichloro-9H-fluorene would significantly alter this spectrum, leading to more complex splitting patterns and shifts in the aromatic region due to the influence of the chlorine atoms. Specific positional assignments can be made by analyzing coupling constants and through two-dimensional NMR techniques like COSY.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For fluorene derivatives, characteristic chemical shifts are observed for the aromatic carbons and the C-9 carbon. The introduction of chlorine atoms at the 2, 4, and 7 positions would cause notable downfield shifts for the carbons directly attached to them and would also influence the chemical shifts of adjacent carbons.

¹⁹F and ³¹P NMR: While not directly applicable to this compound itself, ¹⁹F and ³¹P NMR are invaluable for characterizing derivatives containing fluorine or phosphorus. rsc.org The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent probe for studying fluorinated analogues. biophysics.org Similarly, ³¹P NMR is essential for the structural elucidation of organophosphorus derivatives of fluorene. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Fluorene Derivatives

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2,7-dibromo-9H-fluorene | CDCl₃ | 8.38 (s, 1H), 7.64 (s, 2H), 7.43 (s, 2H), 7.36 (d, J = 8 Hz, 2H), 7.29 (dd, J = 8 Hz, 2.5 Hz, 2H), 5.60 (s, 1H) rsc.org | Not explicitly provided |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Not specified | Not explicitly provided | Not explicitly provided |

| 9-(4-methoxyphenyl)-9H-fluorene | CDCl₃ | 7.72 (d, J = 7.5 Hz, 2H), 7.33 (t, J = 7.2 Hz, 2H), 7.25 – 7.16 (m, 4H), 7.11 (d, J = 8.3 Hz, 2H), 6.83 (d, J = 8.3 Hz, 2H), 4.18 (t, J = 7.5 Hz, 1H), 3.80 (s, 3H), 3.05 (d, J = 7.5 Hz, 2H) rsc.org | 159.6, 146.8, 141.4, 140.9, 129.2, 127.1, 126.7, 124.7, 121.9, 119.8, 114.9, 112.0, 55.2, 48.6, 40.1 rsc.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings and the methylene group, C=C stretching of the aromatic rings, and C-Cl stretching vibrations. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations for aryl chlorides typically appear in the 1100-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of molecular bonds. For chlorinated aromatic compounds, Raman spectra can be particularly useful for identifying the C-Cl stretching modes. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis absorption spectrum of fluorene and its derivatives is characterized by distinct absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. researchgate.netnist.gov The positions and intensities of these bands are sensitive to the substitution pattern on the fluorene core. The introduction of chloro substituents at the 2, 4, and 7 positions is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the chlorine atoms through resonance and their electron-withdrawing inductive effect, which can extend the π-conjugation.

The analysis of the UV-Vis spectra of a series of fluorene derivatives allows for the study of how different substituents influence the electronic structure and the energy of the electronic transitions. libretexts.orgyoutube.com

Table 2: UV-Vis Absorption Maxima for Selected Fluorene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 9H-carbazol-ethanol | Not specified | ~330, ~345 | researchgate.net |

| 9-fluorenyl-methanol | Not specified | ~265, ~290, ~300 | researchgate.net |

| Substituted 2,3-disubstituted-6,7-diphenylnaphthalene derivatives | THF | Varies with substituent, progressive red-shift with increasing electron-donating ability | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Weight Verification: High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of this compound. The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. whitman.edu This isotopic signature is a key identifier for chlorinated compounds.

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragment ions can provide valuable structural information. For this compound, fragmentation might involve the loss of chlorine atoms, hydrogen chloride (HCl), or cleavage of the fluorene ring system. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture before mass analysis.

X-ray Crystallography for Solid-State Structure and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. carleton.edumdpi.com

Single-Crystal X-ray Diffraction Studies of this compound and Related Structures

By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are packed in the crystal lattice. iaea.org This technique provides accurate bond lengths, bond angles, and torsion angles.

Studies on related fluorene derivatives have revealed that the fluorene core is largely planar, although minor deviations can occur depending on the substituents. mdpi.comnih.gov The crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, for example, shows a nearly planar fluorene skeleton. nih.gov Single-crystal X-ray diffraction studies on other fluorene derivatives, such as 2-bromoketofluorene, have also been reported. iucr.org The crystallographic data obtained for this compound would provide invaluable information on its molecular geometry and intermolecular interactions in the solid state.

Table 3: Crystallographic Data for a Representative Fluorene Derivative

| Compound | 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde nih.gov |

|---|---|

| Chemical formula | C₂₀H₁₈O₃ |

| Molar mass | 306.34 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 15.6595 (9) |

| b (Å) | 13.1466 (14) |

| c (Å) | 7.6834 (15) |

| β (°) | 93.146 (9) |

| V (ų) | 1579.4 (4) |

This table is interactive. Click on the headers to sort the data.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state properties and crystal packing of this compound and its derivatives is crucial for the rational design of materials with tailored functionalities. The supramolecular assembly in the crystalline state is governed by a delicate balance of various non-covalent interactions, including hydrogen bonding and van der Waals forces. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these intermolecular contacts, providing detailed insights into the crystal packing.

Hirshfeld Surface Analysis of a Model Compound: 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde

Hirshfeld surface analysis of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde reveals the predominant intermolecular contacts that dictate its crystal packing. The analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.9 |

| O···H | 27.9 |

| C···H | 17.8 |

Data derived from the Hirshfeld surface analysis of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. nih.govnih.gov

Supramolecular Assembly

The intermolecular interactions identified through Hirshfeld surface analysis lead to the formation of specific supramolecular motifs. In the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the C—H···O hydrogen bonds are responsible for linking the molecules into layers. nih.govnih.gov The planarity of the fluorene skeleton facilitates the formation of these layered structures.

For halogenated fluorenes like this compound, one would anticipate the involvement of halogen bonds (C—Cl···Cl or C—Cl···π interactions) in addition to hydrogen bonds and van der Waals forces. The presence of chlorine atoms would likely introduce different patterns of intermolecular contacts compared to the formyl-substituted analogue. For example, in the crystal structure of 2,7-dichloro-4-chloroacetylfluorene, the packing is defined by C—H···O and C—H···Cl hydrogen bonds, which link the molecules into sheets. This highlights the potential role of chlorine atoms in forming directional interactions that influence the supramolecular architecture.

In the absence of specific experimental data for this compound, the detailed analysis of its derivatives provides a foundational understanding of the types of intermolecular forces at play. Future crystallographic studies on this compound are necessary to elucidate its precise supramolecular assembly and to quantify the contributions of various intermolecular interactions, including the role of the chlorine substituents in directing the crystal packing.

Theoretical and Computational Chemistry Investigations of 2,4,7 Trichloro 9h Fluorene Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and geometric properties of organic molecules. This method is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For the 2,4,7-Trichloro-9H-fluorene system, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

Quantum Chemical Simulations of Molecular Reactivity and Electronic Structure

Quantum chemical simulations extend beyond static structural predictions to provide a dynamic picture of a molecule's reactivity and electronic behavior. These methods are crucial for understanding how this compound might interact with other chemical species and how its electrons are organized in molecular orbitals.

A critical aspect of understanding a molecule's electronic properties and reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule can be more easily excited, which is relevant for its optical and electronic properties. For fluorene (B118485) derivatives, the HOMO and LUMO levels can be tuned by the addition of different substituent groups. researchgate.net Electron-withdrawing groups, such as the chlorine atoms in this compound, are expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap and, consequently, the molecule's stability and reactivity. researchgate.net Computational models show that for the fluorene core, the electron density of both HOMO and LUMO is largely concentrated over the central atoms of the fluorene moieties. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Fluorene Systems This table presents illustrative data for conceptual understanding and may not represent the exact values for this compound.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Fluorene (Generic) | -5.8 | -2.1 | 3.7 |

| Electron-Donating Substituted | -5.5 | -1.9 | 3.6 |

Charge transfer is a fundamental process in which electron density moves from one part of a molecule to another (intramolecular) or between different molecules (intermolecular). The HOMO-LUMO energy gap is indicative of the potential for intramolecular charge transfer. researchgate.net In molecules with distinct electron-donating and electron-accepting regions, electronic excitation can lead to a significant redistribution of electron density.

For this compound, the chlorine atoms act as electron-withdrawing groups, creating regions of lower electron density on the aromatic rings. This setup can facilitate charge transfer processes. Quantum chemical simulations can map the changes in electron distribution upon electronic excitation, providing a detailed picture of these phenomena. Studies on related trinitro-9H-fluorenone derivatives have shown that the degree of charge transfer can be estimated and is influenced by the molecular structure and interactions with other molecules. mdpi.comdoaj.org For example, in charge-transfer complexes, fluorene derivatives can act as electron acceptors, and the efficiency of this process can be quantified computationally and correlated with experimental data. mdpi.comdoaj.org

Computational Prediction and Elucidation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating these properties, researchers can gain insights that complement and help assign experimental data. For this compound, these predictions can be crucial for its characterization.

DFT and its time-dependent extension (TD-DFT) are widely used to predict spectroscopic properties. For instance, calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application, aiding in the structural elucidation of complex organic molecules. bohrium.com Furthermore, TD-DFT can be used to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions between molecular orbitals. These computational tools offer a powerful means to understand the spectroscopic signatures of this compound.

Table 2: Illustrative Computationally Predicted Spectroscopic Data This table presents a conceptual framework for the types of data generated and does not represent verified values for this compound.

| Spectroscopic Property | Predicted Value |

|---|---|

| Key IR Frequency (C-Cl stretch) | ~700-800 cm⁻¹ |

| ¹H NMR Chemical Shift (Aromatic) | ~7.0-8.0 ppm |

| ¹³C NMR Chemical Shift (C-Cl) | ~120-135 ppm |

Simulation of Excited-State Properties and Photophysical Mechanisms

The behavior of a molecule after it absorbs light is governed by its excited-state properties and photophysical mechanisms. Understanding these processes is key to developing applications in areas like organic electronics and photonics. Computational methods allow for the exploration of the potential energy surfaces of electronic excited states, providing insights into the pathways of energy relaxation and dissipation.

Upon photoexcitation, this compound would be promoted to an excited electronic state. Quantum chemical calculations can determine the energies of these excited states and the probabilities of transitions between them. nih.gov For fluorene derivatives, computational studies have identified multiple excited singlet states that are close in energy. nih.gov Methods such as ∆-self-consistent field theory (∆SCF) can be employed to calculate excited-state properties and predict transition dipole moments, which are essential for understanding spectral intensities. bris.ac.uk These simulations can reveal the dynamics of processes like fluorescence and intersystem crossing to triplet states, offering a comprehensive understanding of the molecule's photophysical behavior.

Advanced Functional Materials Research Applications of 2,4,7 Trichloro 9h Fluorene Derivatives

Optoelectronic Materials Development

Derivatives of 2,4,7-trichloro-9H-fluorene are increasingly recognized for their potential in optoelectronic materials, owing to their inherent thermal and photochemical stability. The fluorenyl ring system provides a robust π-conjugated platform that can be readily modified to modulate electronic properties, making these compounds promising candidates for a variety of light-emitting and light-manipulating applications.

Photophysical Property Tuning and Luminescent Characteristics

A key area of research into this compound derivatives lies in the ability to tune their photophysical properties. By introducing various electron-donating or electron-withdrawing groups, researchers can manipulate the intramolecular charge transfer (ICT) characteristics, which in turn influences their absorption and emission spectra. This has led to the development of a range of fluorescent materials with emissions spanning the visible spectrum and extending into the far-red and near-infrared (NIR) regions.

For instance, the introduction of electron-donating N,N-diphenyl-4-vinylaniline and N,N-diethyl-4-vinylaniline groups at the 2, 7, and 9 positions of the fluorene (B118485) core has been shown to produce derivatives with tunable photoluminescent properties. These modifications can lead to significant Stokes shifts and high fluorescence quantum yields, which are critical parameters for efficient light emission. A new class of highly fluorescent 9,9'-bis-(alkyl)-2,7-diarylfluorene derivatives has been synthesized, exhibiting blue emission between 376–416 nm with high quantum yields (up to 0.87) and short fluorescence lifetimes (0.23–1.14 ns). researchgate.net

Furthermore, donor-acceptor-donor (D-A-D) type fluorene derivatives have been synthesized to achieve large two-photon absorptivity, with some compounds showing fluorescence quantum yields as high as 0.95. researchgate.net The emission characteristics of these compounds can be further tuned by the solvent environment, a phenomenon known as solvatochromism, which is indicative of a polar excited state. This property allows for the development of materials whose emission color can be altered by changing the polarity of their surroundings. Research has also focused on creating red to near-infrared emitting fluorogens, with some derivatives displaying emission peaks at 653 nm and 710 nm in their amorphous and crystalline solid states, respectively.

Interactive Data Table: Photophysical Properties of Selected Fluorene Derivatives

| Derivative Type | Emission Max (nm) | Quantum Yield (Φ) | Key Features |

| 2,7-diarylfluorene | 376-416 | 0.12–0.87 | Blue emitters, narrow FWHM |

| Donor-Acceptor-Donor | - | 0.94-0.95 | High two-photon absorptivity |

| Fumaronitrile-based | 653-710 | 0.265 (solid) | Red to NIR emission, AIE property |

Exploration in Organic Electronic Devices

The tunable luminescent properties and good thermal stability of this compound derivatives make them highly suitable for use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). The ability to generate derivatives that emit light across the entire visible spectrum—blue, green, and red—is a significant advantage for the fabrication of full-color displays.

Fluorene-based copolymers have been successfully incorporated into light-emitting diodes, demonstrating promising results for orange- and red-light-emitting devices. nih.gov For example, copolymers incorporating fluorene and oligothiophenes have been synthesized and tested in simple OLED structures. nih.gov In addition, highly emissive 9-borafluorene (B15495326) derivatives have been used as light-emitting materials in OLEDs, exhibiting strong yellow-greenish electroluminescence with a maximum luminance intensity of over 22,000 cd/m². researchgate.net The development of deep-blue emitting materials is also a key area of research, with novel carbazolyl-substituted spiro[acridine-9,9′-fluorene] derivatives being designed for OLED applications. acs.org These materials often possess enhanced thermal stability and improved charge injection and transport properties.

The versatility of fluorene derivatives also extends to their potential use as conductive materials. The π-conjugated nature of the fluorene backbone facilitates charge transport, a critical requirement for the active layers in various organic electronic devices.

Investigation of Non-linear Optical Properties

The extended π-conjugation in derivatives of this compound also gives rise to significant non-linear optical (NLO) properties, such as two-photon absorption (2PA). 2PA is a process where a molecule simultaneously absorbs two photons, which has applications in optical power limiting, 3D microfabrication, and two-photon fluorescence microscopy.

Research has shown that fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing functionalities exhibit large 2PA cross-sections. For example, two such derivatives were found to have 2PA cross-sections of 650 and 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹, respectively. researchgate.net Symmetrical fluorene derivatives featuring a large π-conjugated system flanked by electron-withdrawing benzothiazole (B30560) groups have demonstrated even higher peak 2PA cross-sections, reaching up to 6000 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ at 600 nm. acs.org

The introduction of a branched structure at the 9-position of the fluorene core has also been explored to enhance NLO properties. One such trisubstituted fluorene derivative was found to have a two-photon absorption coefficient (β) of 1.32 × 10⁻² cm GW⁻¹, indicating its potential as an optical limiting material.

Interactive Data Table: Two-Photon Absorption Properties of Fluorene Derivatives

| Derivative Functionalization | 2PA Cross-Section (δ) (GM) | Measurement Wavelength (nm) | Potential Application |

| Phosphonate | 650 | - | Optical Power Limiting |

| Nitro | 1300 | - | Optical Power Limiting |

| Symmetrical with Benzothiazole | 6000 | 600 | Two-Photon Fluorophores |

| 9-Branched | - | 775 | Optical Limiting |

| 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ |

Electrochemical System Integration

The electrochemical behavior of this compound derivatives is another burgeoning area of research. Their redox properties, which can be tuned through chemical modification, make them interesting candidates for components in various electrochemical systems, including energy storage and conversion technologies.

Investigation of Redox Potentials and Electrochemical Stability via Cyclic Voltammetry

Cyclic voltammetry is a key technique used to investigate the redox potentials and electrochemical stability of this compound derivatives. These studies provide valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient electronic devices.

By introducing different substituents at the para-positions of the 2,7-phenyl groups of 9,9'-bis-(alkyl)-fluorene, the HOMO levels can be effectively tuned. researchgate.net This allows for a systematic approach to designing materials with specific electronic properties. For example, fluorene-based copolymers have been shown to be both p- and n-dopable, indicating that they can be both oxidized and reduced electrochemically. nih.gov This dual-doping capability is advantageous for applications in organic electronics, as it allows for the transport of both holes and electrons. The electrochemical stability of these materials is also a critical factor, as it determines their operational lifetime in devices.

Role as Components in Energy Storage and Conversion Technologies

While the optoelectronic applications of fluorene derivatives are well-documented, their role in energy storage and conversion technologies such as Li-ion batteries and supercapacitors is an emerging field. The redox activity and conductivity of certain fluorene-based polymers suggest their potential as electrode materials. For instance, n-type redox-active poly(fluorene-alt-naphthalene diimide) has been investigated as an organic battery electrode, where it stores energy via a doping mechanism. researchgate.netacs.org In this system, the polymer backbone is reversibly doped with Li⁺ ions, demonstrating the potential for fluorene-based materials in reversible energy storage. researchgate.net Another study has explored a versatile spiro-fluorene-based polymer as a binder for Li-ion battery electrodes, which improved electrical conductivity and electrochemical performance.

However, research specifically focused on the application of this compound derivatives in Li-ion batteries or supercapacitors is not extensively documented in publicly available scientific literature. Further investigation is required to fully explore the potential of this specific class of chlorinated fluorene compounds in energy storage and conversion technologies.

Conclusion and Future Research Perspectives for 2,4,7 Trichloro 9h Fluorene

Synthesis of Current Academic Understanding and Progress

Direct academic and patent literature on the synthesis, properties, and applications of 2,4,7-Trichloro-9H-fluorene is notably scarce. However, a foundational understanding can be constructed by examining closely related halogenated fluorenes. For instance, 2,7-dichlorofluorene (B131596) is recognized as a crucial intermediate in the synthesis of antimalarial drugs. google.com This highlights the established value of chlorinated fluorene (B118485) cores in pharmaceutical development. A patented synthesis method for 2,7-dichlorofluorene involves the reaction of fluorene with sulfuryl chloride in glacial acetic acid, achieving a yield of 63.3%. google.com

Furthermore, research on other 2,7-dihalo-9H-fluorene derivatives demonstrates their utility as versatile backbones for creating advanced bioactive agents. Studies have shown that these scaffolds can be elaborated into complex thiazolidinone and azetidinone analogues to develop novel anticancer and antimicrobial compounds.

The 2,4,7-substitution pattern, while not documented with chlorine, has been successfully synthesized with other functional groups, such as bromo and formyl groups. nih.govresearchgate.net Fluorene derivatives featuring halogen and formyl groups at these positions are considered valuable starting materials for a diverse array of acyclic and macrocyclic compounds, as well as polymers. nih.gov This suggests that this compound, once synthesized, would serve as a highly adaptable chemical building block. The core understanding is that the fluorene structure provides a rigid, planar, and π-conjugated system that is readily modifiable, with halogenation offering a key route to functionalization and property tuning. mdpi.com

Table 1: Applications of Structurally Related Halogenated Fluorenes

| Compound/Derivative Class | Substitution Pattern | Application / Significance |

|---|---|---|

| 2,7-Dichlorofluorene | 2,7-Dichloro | Key intermediate for antimalarial drugs. google.com |

| 2,7-Dihalo-9H-fluorene Analogues | 2,7-Dihalo | Scaffolds for anticancer and antimicrobial agents. |

| 2,4,7-Tris(bromomethyl)fluorene | 2,4,7-Trisubstituted | Precursor for macrocyclic compounds and polymers. nih.gov |

Identification of Research Gaps and Emerging Directions in Fluorene Chemistry

The most significant research gap is the fundamental lack of synthetic routes to, and characterization of, this compound. Its physical, chemical, and electronic properties remain undocumented. Bridging this gap is the first critical step toward exploring its potential. Beyond this primary gap, several emerging directions in the broader field of fluorene chemistry represent promising avenues for future investigation.

Advanced Materials Science: Fluorene-based compounds are at the forefront of research into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.comjinjingchemical.com The electron-withdrawing nature of the three chlorine atoms in this compound would significantly modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the π-conjugated system. A key research direction would be to synthesize and investigate the photophysical properties of this compound and its derivatives to assess their suitability for optoelectronic applications.

Medicinal and Bio-organic Chemistry: The lipophilic and electronic character imparted by chlorine atoms can enhance drug-target interactions and improve pharmacokinetic profiles. An unexplored area is the potential of the 2,4,7-trichloro-fluorene scaffold as a core for developing new therapeutic agents. Research into fluorene-triazole hybrids has already shown promise in generating compounds with antitumoral activity. The unique substitution pattern of this compound could be leveraged to design novel inhibitors or bioactive probes.

Supramolecular Chemistry and Sensing: The rigid, well-defined geometry of the fluorene skeleton makes it an excellent platform for constructing artificial receptors. Research has demonstrated that 2,4,7-trisubstituted fluorenes can be functionalized to create hosts capable of binding specific ions or neutral molecules. researchgate.net The chlorine atoms in this compound could participate in halogen bonding or other non-covalent interactions, making it a potentially valuable component in the design of novel chemosensors and molecular recognition systems.

Table 2: Emerging Research Directions and Relevance of this compound

| Research Area | General Trend in Fluorene Chemistry | Potential Relevance of this compound |

|---|---|---|

| Materials Science | Tuning of optoelectronic properties for OLEDs and OPVs. mdpi.comjinjingchemical.com | The three electron-withdrawing chlorine atoms could lower LUMO energy, potentially improving electron injection/transport in electronic devices. |

| Medicinal Chemistry | Development of novel anticancer, antiviral, and antimicrobial agents. | The specific chlorination pattern may offer unique steric and electronic properties for targeted drug design and enhanced bioactivity. |

| Supramolecular Chemistry | Design of rigid scaffolds for molecular recognition and chemical sensing. researchgate.net | The chlorine atoms could act as sites for halogen bonding, enabling the construction of novel host-guest systems and sensors. |

Potential for Novel Design and Tailoring of this compound Based Chemical Systems

The true potential of this compound lies in its capacity to serve as a versatile platform for chemical innovation. The three chlorine atoms are not merely passive substituents; they are reactive handles that can be exploited for extensive molecular tailoring through modern synthetic chemistry.

Cross-Coupling Reactions: The chloro-substituents on the aromatic ring are prime candidates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. nih.gov This would enable the precise installation of a wide variety of functional groups (e.g., aryl, alkyl, amino, and alkynyl moieties) at the 2, 4, and 7 positions. Such derivatization would allow for the fine-tuning of electronic, photophysical, and biological properties, leading to the creation of large libraries of novel compounds from a single, versatile precursor.

Development of Functional Polymers: The trisubstituted nature of the scaffold makes it an ideal monomer for the synthesis of functional polymers and oligomers. d-nb.info Polymerization of appropriately derivatized this compound monomers could lead to new conjugated polymers with tailored band gaps and charge transport properties for applications in flexible electronics and advanced coatings.

Scaffolding for Bioactive Hybrids: Building on the known bioactivity of other fluorene derivatives, this compound can be used as a central scaffold to which various pharmacophores are attached. For instance, it could be functionalized with groups known to interact with specific biological targets, creating hybrid molecules with potentially synergistic or novel modes of action. The synthesis of fluorene-based singlet oxygen sensitizers for photodynamic therapy is one such area where new scaffolds are of interest. nih.gov

The strategic placement of three chlorine atoms on the fluorene core presents a unique opportunity for chemists. By systematically exploring its derivatization, researchers can unlock a vast chemical space, paving the way for the development of next-generation materials and therapeutics built upon the this compound framework.

Table 3: Potential Derivatization Strategies and Tailored Properties

| Derivatization Strategy | Potential Functional Groups | Targeted Property / Application |

|---|---|---|

| Suzuki Coupling | Aryl, Heteroaryl | Tuning of π-conjugation for OLEDs; modifying ligand structure for catalysis. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | Introduction of charge-transporting moieties; development of bioactive compounds. |

| Sonogashira Coupling | Alkynes | Extension of π-system for red-shifted absorption/emission; creation of rigid polymer linkers. |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Attachment of solubilizing groups; fine-tuning of electronic properties. |

Q & A

Q. What comparative approaches differentiate this compound from its non-chlorinated or partially chlorinated analogs?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to compare melting points: this compound (mp ~180°C) vs. fluorene (mp 116–117°C). X-ray photoelectron spectroscopy (XPS) quantifies Cl content (binding energy ~200 eV for Cl 2p). Solubility studies in toluene/water mixtures reveal logP differences (predicted logP = 4.2 for trichloro vs. 3.1 for fluoren-9-ol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.